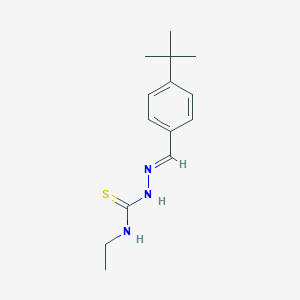
4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in scientific research. It is a member of the butanamide family and is commonly referred to as MPPT. MPPT has been studied extensively for its potential use in various scientific applications.
科学的研究の応用
MPPT has been studied for its potential use in various scientific applications. It has been found to be a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes such as pain sensation, mood regulation, and appetite control. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects in various diseases such as chronic pain, inflammation, and anxiety.
作用機序
MPPT acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This leads to the accumulation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which bind to cannabinoid receptors in the body and produce their therapeutic effects.
Biochemical and Physiological Effects:
MPPT has been found to have various biochemical and physiological effects. It has been shown to increase endocannabinoid levels in the body, leading to analgesic, anti-inflammatory, and anxiolytic effects. MPPT has also been found to improve memory and cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
MPPT has several advantages for lab experiments. It is a potent inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, MPPT has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on MPPT. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of research is the use of MPPT in combination with other drugs to enhance its therapeutic effects. Additionally, the use of MPPT in the treatment of various diseases such as chronic pain, inflammation, and anxiety warrants further investigation. Finally, the development of new methods for administering MPPT in vivo could lead to its clinical application.
Conclusion:
In conclusion, MPPT is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of FAAH and has potential therapeutic effects in various diseases. MPPT has several advantages for lab experiments, but also has limitations that need to be addressed. Future research on MPPT should focus on the development of more potent and selective FAAH inhibitors, the use of MPPT in combination with other drugs, and the development of new methods for administering MPPT in vivo.
合成法
The synthesis of MPPT involves the reaction of 4-(4-methoxyphenoxy)butan-1-amine with 5-propyl-1,3,4-thiadiazol-2-yl chloride. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The product is then purified using column chromatography to obtain pure MPPT.
特性
製品名 |
4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
|---|---|
分子式 |
C16H21N3O3S |
分子量 |
335.4 g/mol |
IUPAC名 |
4-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H21N3O3S/c1-3-5-15-18-19-16(23-15)17-14(20)6-4-11-22-13-9-7-12(21-2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,17,19,20) |
InChIキー |
SMYZVFJPRUNIMW-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC |
正規SMILES |
CCCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)



![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)

![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)